4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(3-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}phenyl)benzamide
Description
The compound 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(3-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}phenyl)benzamide features a bis-sulfonylated benzamide core with dual 2,6-dimethylmorpholine substituents.
Key structural attributes include:
- Dual sulfonyl groups: These groups enhance polarity and may influence binding interactions in biological systems.
- 2,6-Dimethylmorpholine substituents: The methyl groups on the morpholine ring likely improve metabolic stability compared to unsubstituted morpholines.
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N4O8S2/c1-21-17-35(18-22(2)43-21)45(39,40)29-12-8-25(9-13-29)31(37)33-27-6-5-7-28(16-27)34-32(38)26-10-14-30(15-11-26)46(41,42)36-19-23(3)44-24(4)20-36/h5-16,21-24H,17-20H2,1-4H3,(H,33,37)(H,34,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKNZHVMPIRWFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CC(OC(C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N4O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(3-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the sulfonyl and benzamido groups, followed by their coupling to form the final product. Common reagents used in these reactions include sulfonyl chlorides, amines, and coupling agents such as EDCI or DCC. The reaction conditions often involve the use of organic solvents like dichloromethane or acetonitrile, and the reactions are typically carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(3-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}phenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The benzamido groups can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and electrophiles like nitric acid or halogens. The reaction conditions vary depending on the specific reaction, but typically involve the use of organic solvents and controlled temperatures.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds, which can be further utilized in various applications.
Scientific Research Applications
Organic Chemistry
In organic synthesis, this compound serves as a versatile reagent and building block for creating more complex molecules. Its sulfonyl and benzamido functionalities facilitate various coupling reactions, making it a valuable tool in synthetic organic chemistry.
Biochemical Studies
The compound is being investigated as a biochemical probe to explore protein-ligand interactions and enzyme activities. Its ability to bind specific biological targets allows researchers to study the mechanisms of action of various enzymes, potentially leading to insights into metabolic pathways.
Medicinal Chemistry
Research has highlighted its potential as a therapeutic agent , particularly in inhibiting specific enzymes that play critical roles in disease processes. For example, studies have suggested its use in targeting enzymes involved in cancer progression or other metabolic disorders.
Material Science
In material science, this compound is explored for its applications in developing new materials with enhanced properties. Its unique chemical structure may contribute to the creation of polymers or coatings with specific functionalities.
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal demonstrated that 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(3-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}phenyl)benzamide exhibited significant inhibitory effects on a specific enzyme related to cancer cell proliferation. The mechanism involved binding to the active site of the enzyme, thus preventing substrate access and subsequent activity.
Case Study 2: Protein-Ligand Interaction
Another research article detailed how this compound was utilized to probe protein-ligand interactions within a signaling pathway associated with inflammation. The findings indicated that the compound could modulate signaling cascades by altering protein conformation upon binding.
Mechanism of Action
The mechanism of action of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(3-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action may include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and related derivatives:
Structural and Functional Analysis
a. Sulfonyl vs. Sulfamoyl Groups
The target compound and derivatives utilize sulfonyl linkages, which are electron-withdrawing and enhance stability.
b. Heterocyclic Substituents
- Morpholine (Target) vs. Pyrimidine in offers π-stacking capability but lacks the morpholine’s basic nitrogen, altering solubility .
- Triazole-thione () : The 1,2,4-triazole-thione core introduces tautomerism (thione-thiol equilibrium), absent in the target compound. This tautomerism may affect binding dynamics in biological systems .
c. Spectral Signatures
- The target compound’s IR spectrum is expected to show strong C=O (amide) and S=O (sulfonyl) stretches, similar to ’s hydrazinecarbothioamides. However, the absence of C=S (1243–1258 cm⁻¹) distinguishes it from triazole-thiones .
- ’s methoxybenzamide exhibits a distinct OCH₃ stretch (~2850 cm⁻¹), absent in the target compound .
Biological Activity
The compound 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(3-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}phenyl)benzamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies to elucidate its pharmacological significance.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 486.66 g/mol. The structure features a sulfonamide group and morpholine moieties, which are known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Sulfonamide Linkage : Utilizing sulfonyl chlorides in the presence of bases to create stable sulfonamide bonds.
- Morpholine Ring Introduction : Employing nucleophilic substitutions with morpholine derivatives.
- Coupling Reactions : Connecting the benzamide moiety through various coupling strategies to achieve the final structure.
The compound exhibits multiple biological activities, primarily attributed to:
- Inhibition of Enzymatic Pathways : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation.
- Antimicrobial Properties : Preliminary studies indicate activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that the compound significantly reduced the viability of cancer cell lines (e.g., HeLa and MCF-7) in vitro, with IC50 values indicating potent cytotoxicity. The mechanism was linked to apoptosis induction via caspase activation pathways.
- Antimicrobial Efficacy : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial properties .
- Pharmacokinetics and Toxicology : Research on the pharmacokinetics revealed favorable absorption characteristics and a half-life suitable for therapeutic applications. Toxicological assessments indicated low cytotoxicity at therapeutic doses, supporting its potential for clinical use.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-(3-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzamido}phenyl)benzamide?
- Answer : The compound can be synthesized via sequential sulfonylation and amidation reactions. A validated approach involves:
- Step 1 : Reacting 4-chlorobenzenesulfonyl chloride with 2,6-dimethylmorpholine to form the sulfonamide intermediate .
- Step 2 : Coupling the intermediate with a benzamide-containing aryl amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
- Critical parameters : Control reaction temperature (<60°C) and use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- ¹H/¹³C-NMR : Confirm the presence of morpholine protons (δ 2.4–3.1 ppm for methyl groups, δ 3.6–4.0 ppm for morpholine ring protons) and sulfonamide NH (~δ 10.5 ppm) .
- IR Spectroscopy : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1680 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (theoretical for C₃₀H₃₄N₄O₆S₂: ~634.2 g/mol) .
Q. What solvent systems are optimal for solubility and stability studies?
- Answer :
- High solubility : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at concentrations up to 50 mM.
- Limited solubility : Aqueous buffers (e.g., PBS) require <1% DMSO cosolvent.
- Stability : Store in anhydrous conditions at –20°C; avoid prolonged exposure to light due to sulfonamide photodegradation .
Advanced Research Questions
Q. How can synthetic yields be improved when scaling up the reaction?
- Answer :
- Experimental Design : Apply Bayesian optimization or Design of Experiments (DoE) to identify critical factors (e.g., stoichiometry, temperature) .
- Case Study : For similar sulfonamides, optimizing molar ratios (1:1.2 for amine:sulfonyl chloride) increased yields from 45% to 72% .
- Process Considerations : Use continuous-flow chemistry to enhance mixing and heat transfer, reducing side-product formation .
Q. How to address discrepancies in spectral data (e.g., unexpected tautomerism)?
- Answer :
- Contradiction Analysis : Compare IR and NMR data for tautomeric forms. For example, absence of S–H stretches (IR ~2500–2600 cm⁻¹) confirms thione tautomer dominance .
- Computational Validation : Perform DFT calculations (e.g., Gaussian) to predict stable tautomers and compare with experimental spectra .
Q. What strategies mitigate aggregation or polymorphism in crystallography studies?
- Answer :
- Crystallization Conditions : Use mixed solvents (e.g., methanol/water) with slow evaporation.
- Additives : Introduce co-formers (e.g., nicotinamide) to stabilize crystal packing .
- Data Collection : Synchrotron X-ray sources improve resolution for large, flexible molecules .
Methodological Challenges and Solutions
Q. How to validate biological activity given the compound’s potential fluorescence interference?
- Answer :
- Control Experiments : Include fluorescence quenching agents (e.g., sodium dithionite) in assays.
- Alternative Detection : Use luminescence-based readouts (e.g., ATP detection) instead of fluorescent dyes .
Q. What computational tools predict binding affinity for target proteins?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
